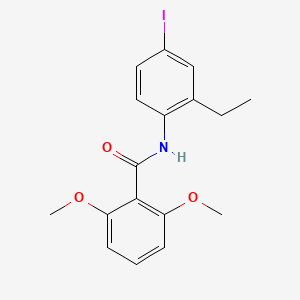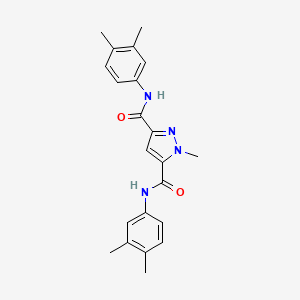
N~2~-benzyl-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-benzyl-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BPG, is a chemical compound that has gained significant attention in scientific research. BPG is a glycine derivative and has been shown to possess various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce cell death.
Wirkmechanismus
The mechanism of action of N~2~-benzyl-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of various neurotransmitters and receptors in the brain. This compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It also activates the GABAergic system, which plays a crucial role in regulating neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to possess analgesic properties, which are believed to be mediated by the activation of the opioidergic system. This compound has been shown to reduce seizures in animal models of epilepsy, indicating its potential use as an anticonvulsant agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N~2~-benzyl-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its versatility in various scientific research applications. This compound is a glycine derivative, which means it can be easily modified to produce analogs with different properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of N~2~-benzyl-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential area of research is the development of this compound analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of this compound as a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, the anticancer properties of this compound warrant further investigation to develop this compound-based chemotherapy drugs.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It possesses various biochemical and physiological effects and has potential therapeutic applications. Further research is needed to fully understand the mechanism of action of this compound and its potential use in various therapeutic areas.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-2-29-21-15-13-20(14-16-21)24-23(26)18-25(17-19-9-5-3-6-10-19)30(27,28)22-11-7-4-8-12-22/h3-16H,2,17-18H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCVFEMDRWNYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3440272.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B3440280.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B3440286.png)



![2-{3-[(2-hydroxybenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B3440322.png)

![4-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3440328.png)
![2-(3-bromophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3440340.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3440341.png)
![3-bromo-N-(3-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440345.png)
![4-[4-(diphenylmethyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3440353.png)
![N-(2-bromo-4,6-difluorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440357.png)
